molecular formula C14H14N2O3S B6623237 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid

Cat. No. B6623237
M. Wt: 290.34 g/mol
InChI Key: PVKWJUHRYVWKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for hypercholesterolemia and other lipid disorders. ETC-1002 works by targeting a key enzyme in the cholesterol synthesis pathway, leading to a reduction in LDL-C and triglyceride levels.

Mechanism of Action

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid works by targeting the enzyme ATP citrate lyase (ACL), which is involved in the synthesis of cholesterol and fatty acids in the liver. By inhibiting ACL, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid reduces the production of LDL-C and triglycerides, leading to a decrease in serum levels of these lipids. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to increase the expression of genes involved in fatty acid oxidation, leading to a reduction in liver fat content.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to have other beneficial effects on cardiovascular health. 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to reduce inflammation and improve endothelial function, which are important factors in the development of atherosclerosis. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to improve insulin sensitivity and glucose metabolism, which are important in the prevention of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is its favorable safety profile, which makes it a promising candidate for long-term use in the treatment of hypercholesterolemia and other lipid disorders. However, one limitation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is its relatively low potency compared to other lipid-lowering drugs, which may require higher doses or combination therapy for optimal efficacy.

Future Directions

There are several future directions for the development of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid. One direction is the investigation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid in combination with other lipid-lowering drugs, such as statins, to determine if there is an additive or synergistic effect on lipid levels. Another direction is the investigation of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid in other patient populations, such as those with familial hypercholesterolemia or diabetes. Finally, the long-term safety and efficacy of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid will need to be evaluated in larger clinical trials to determine its potential as a treatment for hypercholesterolemia and other lipid disorders.

Synthesis Methods

The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid involves a multi-step process that starts with the reaction of 2-ethyl-4-methylthiazole with chloroacetyl chloride to form the intermediate 2-ethyl-4-methylthiazol-5-yl chloroacetate. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid. The overall yield of this process is around 30%.

Scientific Research Applications

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been extensively studied in preclinical and clinical trials, and has shown promising results in reducing LDL-C and triglyceride levels. In a phase 2b clinical trial, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid was shown to significantly reduce LDL-C levels by up to 32% compared to placebo. In addition, 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has been shown to have a favorable safety profile, with no significant adverse events reported.

properties

IUPAC Name

4-[(2-ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-12-16-11(8-20-12)7-15-13(17)9-3-5-10(6-4-9)14(18)19/h3-6,8H,2,7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKWJUHRYVWKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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